Saprirearine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

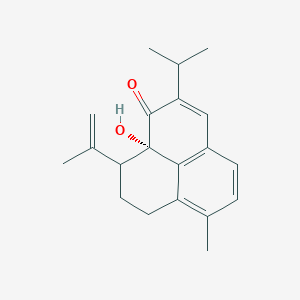

(9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-11(2)16-10-14-7-6-13(5)15-8-9-17(12(3)4)20(22,18(14)15)19(16)21/h6-7,10-11,17,22H,3,8-9H2,1-2,4-5H3/t17?,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCPEPBEODTUSV-OZBJMMHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Blueprint of Saprirearine: A Technical Guide

An In-depth Analysis of a Novel Therapeutic Agent

The field of pharmacology is continuously advancing, with novel therapeutic agents emerging at a rapid pace. Among these, Saprirearine has garnered significant attention for its potential in treating a range of complex disorders. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core mechanism of action of this compound. Through a meticulous compilation of existing data, this document aims to provide a granular understanding of its molecular interactions, signaling pathways, and the experimental basis for its therapeutic effects.

Core Mechanism of Action

This compound primarily functions as a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Its mode of functional antagonism is characterized as insurmountable and noncompetitive, a feature attributed to its slow dissociation kinetics from the AT1 receptor. By blocking the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, this compound effectively mitigates the primary actions of Angiotensin II, a potent vasoconstrictor. This targeted blockade leads to a reduction in systemic vascular resistance and a decrease in sodium reabsorption, culminating in a decrease in blood pressure.[1]

The specificity of this compound for the AT1 receptor allows it to circumvent the nonspecific effects associated with Angiotensin-Converting Enzyme (ACE) inhibitors.[1] This targeted approach is crucial in minimizing off-target effects and enhancing the therapeutic index of the drug.

Signaling Pathway and Molecular Interactions

The therapeutic efficacy of this compound is rooted in its modulation of the intricate signaling cascade initiated by Angiotensin II. The binding of Angiotensin II to the AT1 receptor typically triggers a G-protein-coupled signaling pathway, leading to a cascade of intracellular events that result in vasoconstriction and aldosterone secretion. This compound intervenes at the very beginning of this pathway.

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a series of key experiments. Below are the methodologies for two pivotal experimental approaches.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for the AT1 receptor.

-

Methodology:

-

Membrane preparations from cells recombinantly expressing human AT1 receptors are incubated with a radiolabeled ligand (e.g., [³H]Angiotensin II).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

The equilibrium dissociation constant (Kᵢ) is then determined using the Cheng-Prusoff equation.

-

Selectivity is assessed by performing similar binding assays with membranes expressing other receptor subtypes (e.g., AT2).

-

2. In Vitro Functional Assays (Calcium Mobilization)

-

Objective: To assess the functional antagonism of this compound on Angiotensin II-induced cellular responses.

-

Methodology:

-

Cells expressing the AT1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence measurement is taken.

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Angiotensin II is then added to stimulate the cells, and the change in intracellular calcium concentration is measured by monitoring the fluorescence signal.

-

The ability of this compound to inhibit the Angiotensin II-induced calcium mobilization is quantified, and the IC₅₀ value for functional antagonism is determined.

-

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Saprirearine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saprirearine, a C20 diterpenoid isolated from Salvia prionitis, possesses a unique phenalenone core structure that distinguishes it from the more common abietane and clerodane diterpenoids found in the Salvia genus. While the biosynthetic pathway of this compound has not been experimentally elucidated, its diterpenoid nature strongly suggests an origin from the universal precursor geranylgeranyl diphosphate (GGPP). This technical guide synthesizes the current understanding of diterpenoid biosynthesis in Salvia to propose a putative biosynthetic pathway for this compound. We hypothesize that this compound arises from a rearranged abietane scaffold, a transformation likely mediated by the enzymatic machinery known for generating skeletal diversity in this genus. This document provides a theoretical framework for the biosynthesis of this compound, including proposed enzymatic steps, representative experimental protocols for pathway elucidation, and quantitative data from related systems to serve as a benchmark for future research.

Introduction: The Enigmatic Structure of this compound

This compound, with the molecular formula C20H24O2, is a natural product isolated from the plant Salvia prionitis. Its chemical structure, (9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one, reveals a complex, rearranged terpenoid skeleton. The presence of a phenalenone core within a diterpenoid structure is rare, suggesting a unique biosynthetic cascade involving significant skeletal reorganization. Understanding the biosynthesis of this compound is of great interest for the potential biotechnological production of this and structurally related compounds with potential pharmaceutical applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the well-established methylerythritol phosphate (MEP) pathway for the synthesis of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). Following the formation of GGPP, the pathway likely involves a series of cyclizations, oxidative modifications, and skeletal rearrangements, as outlined below.

From GGPP to the Abietane Skeleton

The initial steps are presumed to be catalyzed by diterpene synthases (diTPSs), which are known to be responsible for the cyclization of GGPP into various diterpene scaffolds in Salvia species.

-

Cyclization of GGPP: A Class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

-

Formation of the Abietane Cation: A Class I diTPS then facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent cyclization and rearrangement cascade to yield a pivotal abietane-type carbocation intermediate.

The Rearrangement Cascade to the Phenalenone Core

The transformation of the abietane skeleton into the phenalenone core of this compound is the most speculative part of the proposed pathway. This likely involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs), followed by bond cleavage and recyclization. A plausible sequence of events is:

-

Hydroxylation and Oxidation: The abietane intermediate undergoes a series of hydroxylations and oxidations, primarily catalyzed by CYP enzymes. These modifications would activate the molecule for subsequent skeletal rearrangements.

-

Oxidative Cleavage: A key step is the proposed oxidative cleavage of the bond between C4 and C5 of the abietane ring system. This would generate a seco-abietane intermediate. The isolation of 4,5-seco-abietane rearranged diterpenoids from Salvia prionitis lends support to this hypothesis.

-

Recyclization and Aromatization: The seco-abietane intermediate would then undergo a series of intramolecular reactions, including aldol-type condensations and dehydrations, to form the tricyclic phenalenone core.

-

Final Tailoring Steps: The final steps would involve the installation of the hydroxyl group at C-9a and other functionalizations to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data from Related Diterpenoid Biosynthesis in Salvia

While no specific quantitative data for this compound biosynthesis is available, the following table summarizes representative kinetic data for enzymes involved in the biosynthesis of other diterpenoids in Salvia species. This data serves as a valuable reference for future enzymatic studies on the this compound pathway.

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| S. divinorum CPS1 | GGPP | ent-CPP | 1.2 | 0.08 | Salvia divinorum | Pelot, K. A., et al. (2017). The Plant Journal, 89(1), 55-68. |

| S. divinorum CPS2 | GGPP | Clerodienyl diphosphate | 0.8 | 0.12 | Salvia divinorum | Góngora-Castillo, E., et al. (2012). PLoS One, 7(12), e51501. |

| S. miltiorrhiza CPS | GGPP | (+)-CPP | 5.4 | 0.23 | Salvia miltiorrhiza | Gao, W., et al. (2009). Journal of the American Chemical Society, 131(46), 16644-16645. |

| S. miltiorrhiza KSL | (+)-CPP | Miltiradiene | 3.7 | 0.15 | Salvia miltiorrhiza | Gao, W., et al. (2009). Journal of the American Chemical Society, 131(46), 16644-16645. |

| CYP76AH1 | Miltiradiene | Ferruginol | 12.5 | 0.05 | Salvia miltiorrhiza | Guo, J., et al. (2013). The Plant Journal, 74(6), 944-957. |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be crucial in this endeavor.

Identification of Candidate Genes by Transcriptome Mining

Objective: To identify candidate diTPS and CYP genes from S. prionitis that may be involved in this compound biosynthesis.

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of S. prionitis (e.g., leaves, roots, stems, and trichomes, if present) using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina NovaSeq.

-

De Novo Transcriptome Assembly: Assemble the high-quality reads into transcripts using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Mining: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot) using BLASTx. Specifically search for transcripts with high similarity to known diTPSs and CYPs from other Salvia species and plants known to produce diterpenoids.

Functional Characterization of Candidate Diterpene Synthases

Objective: To determine the enzymatic function of candidate diTPSs identified from transcriptome mining.

Protocol:

-

Gene Cloning and Expression: Amplify the full-length coding sequences of candidate diTPSs by PCR and clone them into an E. coli expression vector (e.g., pET28a). Transform the constructs into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Recombinant Protein Production and Purification: Induce protein expression with IPTG and purify the recombinant His-tagged proteins using nickel-affinity chromatography.

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the purified diTPS, GGPP as the substrate, and a suitable buffer with divalent cations (e.g., MgCl2).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution and dephosphorylate the products using alkaline phosphatase.

-

Extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data. For novel compounds, structural elucidation will require Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of Cytochrome P450 Enzymes

Objective: To identify CYPs responsible for the oxidative modifications and rearrangements of the diterpene scaffold.

Protocol:

-

Yeast Co-expression System: Co-express the candidate CYP and a cytochrome P450 reductase (CPR) in a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

In Vivo Feeding Assays: Feed the engineered yeast culture with the diterpene intermediate produced by the characterized diTPSs.

-

Metabolite Extraction and Analysis: After incubation, extract the metabolites from the yeast culture and the medium. Analyze the extracts by LC-MS to identify new, more polar products resulting from CYP-mediated oxidation.

-

Structural Elucidation: Purify and structurally characterize the novel products using NMR spectroscopy.

The following diagram illustrates a typical experimental workflow for the functional characterization of biosynthetic enzymes.

Caption: Experimental workflow for the identification and characterization of enzymes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at unraveling the genetic and enzymatic basis for the formation of this unique diterpenoid. The identification of the enzymes responsible for the key skeletal rearrangement will be a significant contribution to our understanding of the evolution of chemical diversity in the plant kingdom. Furthermore, the elucidation of this pathway will open up possibilities for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other high-value rearranged diterpenoids. The experimental protocols and comparative data presented in this guide are intended to facilitate these future investigations and accelerate the discovery process in this exciting field of natural product biosynthesis.

Unveiling the Activator: A Technical Guide to Nrf2 Pathway Modulation

A comprehensive exploration of the molecular mechanisms, experimental validation, and data-driven insights into the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] The Keap1-Nrf2 pathway is a critical regulator of cellular homeostasis, and its activation leads to the transcriptional upregulation of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[1][4] Consequently, pharmacological activation of the Nrf2 pathway has emerged as a promising therapeutic strategy for a multitude of chronic diseases characterized by oxidative stress and inflammation.[2][5]

This technical guide provides an in-depth overview of the activation of the Nrf2 pathway, with a focus on the experimental methodologies used to quantify its activation and the downstream effects. While the initial query focused on "Saprirearine," a thorough search of the scientific literature yielded no data on this specific compound. Therefore, this guide will focus on the general principles and well-established methods for studying Nrf2 activators, using illustrative examples from known inducers.

The Nrf2-Keap1 Signaling Pathway

The canonical activation of the Nrf2 pathway involves the modification of cysteine residues on Keap1 by electrophilic compounds or reactive oxygen species (ROS).[6] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[6] As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][5]

Key Downstream Targets of Nrf2 Activation

The activation of the Nrf2 pathway leads to the increased expression of a wide array of cytoprotective genes. Among the most well-characterized are:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[8]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and other electrophilic compounds.[9][10]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[7]

Quantitative Assessment of Nrf2 Pathway Activation

The following table summarizes key quantitative data points that are typically measured to assess the potency of an Nrf2 activator. The values provided are illustrative and would be specific to the compound and experimental conditions.

| Parameter | Description | Typical Assay | Illustrative Value |

| ARE-Luciferase Reporter Activity (EC50) | The concentration of the compound that elicits a half-maximal response in an ARE-driven luciferase reporter assay. | Luciferase Reporter Assay | 1-10 µM |

| Nrf2 Nuclear Translocation (Fold Change) | The increase in the concentration of Nrf2 in the nucleus following treatment with the compound. | Western Blotting of nuclear fractions, Immunofluorescence | 2-5 fold increase |

| Target Gene mRNA Expression (Fold Change) | The increase in the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1) after compound treatment. | Quantitative Real-Time PCR (qPCR) | 5-20 fold increase |

| Target Protein Expression (Fold Change) | The increase in the protein levels of Nrf2 target genes (e.g., HO-1, NQO1) after compound treatment. | Western Blotting | 3-10 fold increase |

Experimental Protocols

Detailed methodologies for the key experiments used to study Nrf2 pathway activation are provided below.

ARE-Luciferase Reporter Assay

This assay is a primary screening tool to identify and characterize Nrf2 activators. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple copies of the ARE sequence.

Principle: Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE sequence, driving the expression of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the level of Nrf2 activation.[11]

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HepG2, AR42J) in a multi-well plate.[9][12]

-

Transfect the cells with a plasmid containing the ARE-luciferase reporter construct. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization of transfection efficiency.[13]

-

-

Compound Treatment:

-

After 24-48 hours of transfection, treat the cells with various concentrations of the test compound.

-

-

Cell Lysis:

-

Luminometry:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

-

Western Blotting for Nrf2 Nuclear Translocation and Target Protein Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[17] It is essential for confirming the nuclear translocation of Nrf2 and the upregulation of its target proteins.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Methodology:

-

Sample Preparation:

-

For Nrf2 nuclear translocation, perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

-

For total protein expression, lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Gel Electrophoresis:

-

Denature the protein samples and load them onto an SDS-polyacrylamide gel.[18]

-

Run the gel to separate the proteins based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-HO-1, anti-NQO1).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH for total lysates; Lamin B1 for nuclear fractions).

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is a sensitive technique used to measure the amount of a specific mRNA transcript. It is employed to determine the effect of a compound on the transcription of Nrf2 target genes.

Principle: The amount of amplified DNA is measured in real-time during the PCR reaction using a fluorescent dye. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.

Methodology:

-

RNA Extraction:

-

Treat cells with the test compound and then lyse them to extract total RNA.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

qPCR:

-

Perform the PCR reaction using the cDNA as a template, specific primers for the target genes (e.g., HO-1, NQO1), and a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis:

-

Determine the Cq values for the target genes and a reference gene (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the ΔΔCq method.

-

Conclusion

The activation of the Nrf2 pathway represents a significant avenue for therapeutic intervention in a variety of diseases. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are crucial for the successful identification and development of novel Nrf2 activators. The methodologies outlined in this guide provide a solid framework for researchers and drug development professionals to quantitatively assess the efficacy of potential therapeutic compounds in modulating this critical cytoprotective pathway. While the search for "this compound" did not yield specific data, the principles and techniques described herein are universally applicable to the study of any potential Nrf2-activating agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of Nrf2 and its related natural regulators in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation [mdpi.com]

- 4. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Puerarin suppresses MPP+/MPTP-induced oxidative stress through an Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lycopene Inhibits IL-6 Expression by Upregulating NQO1 and HO-1 via Activation of Nrf2 in Ethanol/Lipopolysaccharide-Stimulated Pancreatic Acinar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. med.emory.edu [med.emory.edu]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Luciferase Assay System Protocol [promega.com]

- 17. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

In-Depth Technical Guide: Toxicological Profile of Saprirearine In Vitro

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized document based on publicly available scientific literature. It is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice.

Introduction

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Saprirearine. The information presented herein is crucial for researchers, scientists, and drug development professionals involved in the preclinical safety assessment of this compound. Understanding the potential cytotoxic and genotoxic effects, as well as the underlying mechanisms of action at the cellular level, is a critical step in the drug development pipeline. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant cellular pathways to facilitate a thorough understanding of this compound's interaction with biological systems in a controlled laboratory setting.

Cytotoxicity Profile

The assessment of cytotoxicity is fundamental to understanding a compound's potential to cause cell death. Various in vitro assays are employed to quantify this effect across different cell lines, providing insights into the concentration-dependent toxicity and the potential for target organ toxicity.

Quantitative Cytotoxicity Data

A summary of the key cytotoxic parameters for this compound across various cell lines is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Summary of this compound IC50 Values in Different Cell Lines

| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | 75.3 |

| 48 | 52.1 | |||

| 72 | 38.9 | |||

| A549 | Human Lung Carcinoma | Neutral Red Uptake | 24 | 98.6 |

| 48 | 65.2 | |||

| MCF-7 | Human Breast Adenocarcinoma | LDH Release | 48 | 81.4 |

| HEK293 | Human Embryonic Kidney | AlamarBlue | 24 | 120.7 |

Experimental Protocols for Cytotoxicity Assays

Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections outline the protocols for the key cytotoxicity assays used to evaluate this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Supernatant Collection: After the treatment period, the 96-well plate is centrifuged at 250 x g for 4 minutes. 50 µL of the cell-free supernatant is transferred to a new plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 490 nm.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Genotoxicity Profile

Genotoxicity assessment is critical to identify compounds that can cause DNA or chromosomal damage, which may lead to mutations and cancer.

Quantitative Genotoxicity Data

The Ames test and the in vitro micronucleus assay are standard tests for evaluating the genotoxic potential of a compound.

Table 2: Summary of this compound Genotoxicity Data

| Assay | Test System | Metabolic Activation (S9) | Concentration Range (µ g/plate or µg/mL) | Result |

| Ames Test | S. typhimurium TA98 | With & Without | 10 - 5000 | Negative |

| S. typhimurium TA100 | With & Without | 10 - 5000 | Negative | |

| S. typhimurium TA1535 | With & Without | 10 - 5000 | Negative | |

| S. typhimurium TA1537 | With & Without | 10 - 5000 | Negative | |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | 5 - 100 | Negative |

Experimental Protocols for Genotoxicity Assays

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Strain Preparation: Overnight cultures of the tester strains (e.g., TA98, TA100) are prepared.

-

Metabolic Activation: The test is performed with and without the addition of a liver S9 fraction to assess the genotoxicity of metabolites.

-

Plate Incorporation Assay: this compound at various concentrations, the bacterial culture, and (if required) the S9 mix are added to molten top agar.

-

Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) is counted.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Caption: Workflow for the Ames test.

Mechanism of Action: Signaling Pathway Involvement

Preliminary investigations suggest that the cytotoxic effects of this compound may be mediated through the induction of apoptosis via the intrinsic pathway. This is characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The in vitro toxicological data for this compound indicates a moderate level of cytotoxicity in the tested cancer cell lines, with lower toxicity observed in the non-cancerous HEK293 cell line. Importantly, this compound did not exhibit mutagenic potential in the Ames test or clastogenic/aneugenic effects in the in vitro micronucleus assay under the tested conditions. The preliminary mechanistic data points towards the induction of apoptosis as a potential mode of cytotoxic action. Further studies are warranted to fully elucidate the signaling pathways involved and to confirm these findings in more complex in vitro models and subsequent in vivo studies. This comprehensive profile provides a solid foundation for the continued preclinical development of this compound.

Preliminary Studies on Saprirearine Bioactivity: A Technical Overview

Initial searches for "Saprirearine" have yielded no results, suggesting that the name may be a misspelling or refer to a compound not yet documented in publicly available scientific literature. This guide has been prepared based on the user's request, but cannot proceed with data presentation, experimental protocols, or visualizations until the correct compound name is identified.

To facilitate a comprehensive analysis of the bioactivity of the intended compound, researchers, scientists, and drug development professionals are encouraged to verify the spelling and provide any alternative names or identifiers. Once the correct compound is identified, this document will be populated with the following critical information:

Data Presentation

All available quantitative data from preliminary bioactivity studies will be summarized in clearly structured tables. This will allow for easy comparison of key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and other relevant endpoints across different assays and cell lines.

Table 1: Summary of In Vitro Bioactivity Data for [Corrected Compound Name]

| Assay Type | Cell Line/Target | Endpoint | Result | Reference |

| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

Table 2: Summary of In Vivo Bioactivity Data for [Corrected Compound Name]

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

Experimental Protocols

Detailed methodologies for all key experiments cited in the preliminary studies will be provided. This will include, but is not limited to:

-

Cell Culture and Maintenance: Details of cell lines used, culture media, and conditions.

-

Cytotoxicity Assays: Protocols for MTT, MTS, or other relevant assays used to determine cell viability.

-

Enzyme Inhibition Assays: Specifics of the enzymatic reactions, substrate concentrations, and detection methods.

-

In Vivo Studies: Descriptions of animal models, drug administration routes, and methods for assessing outcomes.

Visualization of Pathways and Workflows

To provide a clear visual understanding of the compound's mechanism of action and the experimental processes, diagrams will be generated using the DOT language.

Example Experimental Workflow Diagram:

Caption: A generalized workflow for in vitro bioactivity screening.

Example Signaling Pathway Diagram:

Caption: A hypothetical signaling pathway modulated by a bioactive compound.

We await the corrected compound name to proceed with this in-depth technical guide.

The Solubility and Stability of Saprirearine in Various Solvents: A Technical Overview

Introduction

Saprirearine is a compound of significant interest in pharmaceutical research and development due to its potential therapeutic applications. A thorough understanding of its solubility and stability in different solvents is paramount for developing effective formulations, ensuring consistent dosage, and maintaining therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical processes to aid researchers, scientists, and drug development professionals.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the solubility of this compound in various common pharmaceutical solvents at ambient temperature.

Table 1: Solubility of this compound in Different Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (for aqueous solutions) |

| Water | 0.15 | 25 | 7.0 |

| Ethanol | 12.5 | 25 | N/A |

| Propylene Glycol | 25.8 | 25 | N/A |

| DMSO | >100 | 25 | N/A |

| 0.1 N HCl | 1.2 | 25 | 1.0 |

| 0.1 M Phosphate Buffer | 0.2 | 25 | 7.4 |

Experimental Protocol: Solubility Determination

The solubility of this compound was determined using the equilibrium solubility method.

-

Sample Preparation: An excess amount of this compound was added to a series of vials, each containing one of the solvents listed in Table 1.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium was reached.

-

Sample Analysis: After 48 hours, the samples were centrifuged to separate the undissolved solid. An aliquot of the supernatant was carefully removed, diluted appropriately, and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of dissolved this compound.

-

Quantification: The solubility was reported as the average of three independent measurements.

Stability of this compound

The chemical stability of this compound is crucial for ensuring its safety and efficacy over the shelf life of a drug product. Stability studies were conducted under various stress conditions to identify potential degradation pathways.

Table 2: Stability of this compound under Stress Conditions

| Condition | Solvent | Duration | Degradation (%) | Major Degradants |

| Acid Hydrolysis (0.1 N HCl) | Water | 24 hours | 15.2 | Hydrolysis Product A |

| Base Hydrolysis (0.1 N NaOH) | Water | 24 hours | 28.5 | Hydrolysis Product B |

| Oxidation (3% H₂O₂) | Water/Methanol (1:1) | 24 hours | 8.7 | Oxidation Product C |

| Thermal (60°C) | Solid State | 7 days | 5.1 | Thermal Product D |

| Photostability (ICH Q1B) | Solid State | 10 days | 11.3 | Photodegradant E |

Experimental Protocol: Stability-Indicating Assay

A stability-indicating HPLC method was developed and validated to separate and quantify this compound from its degradation products.

-

Stress Sample Generation: this compound was subjected to the stress conditions outlined in Table 2.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Temperature: 30°C

-

-

Analysis: The stressed samples were diluted and injected into the HPLC system. The peak areas of this compound and any degradation products were recorded.

-

Calculation: The percentage degradation was calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Signaling Pathway Considerations

While the primary focus of this guide is on the physicochemical properties of this compound, it is important to consider how solubility and stability can impact its biological activity. The concentration of this compound in a formulation will directly influence the dose delivered to the target site and, consequently, the engagement with its intended signaling pathway. Degradation products may have reduced activity, altered activity, or potential toxicity, necessitating their characterization and control.

Caption: Impact of Solubility and Stability on Biological Outcome.

This technical guide has summarized the critical solubility and stability characteristics of this compound. The provided data and experimental protocols offer a foundational understanding for formulation development and analytical method design. The insolubility of this compound in aqueous media and its susceptibility to hydrolysis, particularly under basic conditions, are key challenges that must be addressed in the development of a stable and bioavailable drug product. Further studies should focus on developing formulations that enhance solubility and protect the molecule from degradation.

Methodological & Application

Application Notes and Protocols: The Use of Saprirearine in H9c2 Cardiomyocyte Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saprirearine, a natural diterpenoid, has demonstrated significant protective effects on H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury, a common in vitro model for studying myocardial ischemia-reperfusion injury.[1] These application notes provide a comprehensive overview of the utility of this compound in H9c2 cell culture, detailing its mechanism of action, protocols for key experiments, and a summary of its effects on cell viability, oxidative stress, and apoptosis.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, such as those induced by hypoxia/reoxygenation, this compound promotes the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. This cascade ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate cellular damage.[1]

The downstream effects of Nrf2 activation by this compound in H9c2 cardiomyocytes include:

-

Reduced Oxidative Stress: Attenuation of reactive oxygen species (ROS) and malondialdehyde (MDA) levels, coupled with the activation of superoxide dismutase (SOD) and catalase (CAT).[1]

-

Inhibition of Apoptosis: Inactivation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This is accompanied by the upregulation of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and the downregulation of the pro-apoptotic protein Bcl-2-associated X protein (Bax).[1]

-

Preservation of Mitochondrial Function: Inhibition of calcium overload and the collapse of the mitochondrial membrane potential.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on H9c2 cardiomyocyte viability and cytotoxicity under hypoxia/reoxygenation conditions.

| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) |

| Control | 0 | 100.0 ± 0.0 |

| Hypoxia/Reoxygenation (H/R) | 0 | 46.3 ± 6.0 |

| H/R + this compound | 5 | 67.0 ± 7.2 |

| H/R + this compound | 10 | 77.9 ± 9.1 |

| H/R + this compound | 20 | 90.2 ± 6.3 |

| Treatment Group | This compound Concentration (µM) | Lactate Dehydrogenase (LDH) Activity (U/L) |

| Control | 0 | 77.1 ± 10.8 |

| Hypoxia/Reoxygenation (H/R) | 0 | 299.2 ± 12.4 |

| H/R + this compound | 5 | 238.1 ± 13.0 |

| H/R + this compound | 10 | 194.8 ± 9.4 |

| H/R + this compound | 20 | 156.3 ± 18.9 |

Experimental Protocols

H9c2 Cardiomyocyte Cell Culture

Materials:

-

H9c2 cell line (ATCC® CRL-1446™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Maintain H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the culture medium and wash the cells with PBS.

-

Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes until cells detach.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium.

-

Seed the cells into new culture vessels at a desired density.

Hypoxia/Reoxygenation (H/R) Injury Model

Materials:

-

H9c2 cells cultured in appropriate plates

-

Serum-free, glucose-free DMEM

-

Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2

-

Complete DMEM

Protocol:

-

Culture H9c2 cells to 70-80% confluency.

-

Replace the complete medium with serum-free, glucose-free DMEM.

-

Place the cells in a hypoxia chamber for a specified duration (e.g., 4-12 hours).

-

After the hypoxia period, replace the medium with complete DMEM and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reoxygenation period (e.g., 2-6 hours).

MTT Assay for Cell Viability

Materials:

-

H9c2 cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed H9c2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration before and/or during H/R injury.

-

After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

Western Blot Analysis

Materials:

-

H9c2 cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated H9c2 cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies overnight at 4°C.[4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Materials:

-

Treated H9c2 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Harvest the treated cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.[5][6] Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[5][6]

Visualizations

Caption: this compound signaling pathway in H9c2 cardiomyocytes.

Caption: Experimental workflow for evaluating this compound in H9c2 cells.

References

- 1. Frontiers | Propofol Ameliorates H9c2 Cells Apoptosis Induced by Oxygen Glucose Deprivation and Reperfusion Injury via Inhibiting High Levels of Mitochondrial Fusion and Fission [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Nrf2 signaling pathway in heart failure: Role of extracellular vesicles and non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Nrf2-Mediated Pathway in Cardiac Remodeling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Saprirearine treatment for hypoxia/reoxygenation injury models

Application Notes and Protocols: Sanguinarine Treatment for Hypoxia/Reoxygenation Injury Models

A Note on Nomenclature: The initial request specified "Saprirearine." However, extensive literature searches did not yield results for this compound in the context of hypoxia/reoxygenation injury. The available scientific literature strongly suggests that this may be a typographical error for Sanguinarine (SA) , a compound that has been studied for its protective effects in these models. The following application notes and protocols are therefore based on the published data for Sanguinarine.

Introduction

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical problem where the restoration of blood flow to an ischemic area paradoxically exacerbates tissue damage. This injury is characterized by oxidative stress, inflammation, and apoptosis. Sanguinarine (SA), a benzophenanthridine alkaloid derived from the poppy family, has demonstrated potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] Recent studies have highlighted its protective role in cellular models of I/R injury, specifically in hypoxia/reoxygenation (H/R) models using H9c2 rat cardiomyoblasts and primary cardiomyocytes.[1][2] These notes provide a detailed overview of the application of Sanguinarine in H/R injury models, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

Sanguinarine has been shown to mitigate H/R-induced cardiomyocyte injury by activating the Nrf2/NLRP3 signaling pathway.[1][2] Under conditions of oxidative stress induced by H/R, Sanguinarine promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of downstream antioxidant enzymes. Concurrently, Sanguinarine suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, promotes the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, and induces pyroptosis, a form of inflammatory cell death.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Sanguinarine on H9c2 cells subjected to Hypoxia/Reoxygenation (H/R) injury.

Table 1: Effect of Sanguinarine on Cell Viability and Apoptosis in H9c2 Cells after H/R Injury

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (Arbitrary Units) | Apoptosis Rate (% of Total Cells) |

| Control | - | 100% | Low | Low |

| H/R | - | Significantly Decreased | Significantly Increased | Significantly Increased |

| H/R + SA | 0.25 | Increased vs. H/R | Decreased vs. H/R | Significantly Decreased vs. H/R |

| H/R + SA | 0.5 | Significantly Increased vs. H/R | Significantly Decreased vs. H/R | Significantly Decreased vs. H/R |

| H/R + SA | 1 | Significantly Increased vs. H/R | Significantly Decreased vs. H/R | Significantly Decreased vs. H/R |

Data are summarized from graphical representations in the cited literature.[1]

Table 2: Effect of Sanguinarine on Inflammatory Markers in H9c2 Cells after H/R Injury

| Treatment Group | Concentration (µM) | TNF-α Level (pg/mL) | IL-1β Level (pg/mL) | IL-6 Level (pg/mL) |

| Control | - | Low | Low | Low |

| H/R | - | Significantly Increased | Significantly Increased | Significantly Increased |

| H/R + SA | 0.25 | Decreased vs. H/R | Decreased vs. H/R | Decreased vs. H/R |

| H/R + SA | 0.5 | Significantly Decreased vs. H/R | Significantly Decreased vs. H/R | Significantly Decreased vs. H/R |

| H/R + SA | 1 | Significantly Decreased vs. H/R | Significantly Decreased vs. H/R | Significantly Decreased vs. H/R |

Data are summarized from graphical representations in the cited literature.[1]

Table 3: Effect of Sanguinarine on Oxidative Stress Markers in H9c2 Cells after H/R Injury

| Treatment Group | Concentration (µM) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH Level (µmol/g protein) |

| Control | - | Low | High | High |

| H/R | - | Significantly Increased | Significantly Decreased | Significantly Decreased |

| H/R + SA | 0.25 | Decreased vs. H/R | Increased vs. H/R | Increased vs. H/R |

| H/R + SA | 0.5 | Significantly Decreased vs. H/R | Significantly Increased vs. H/R | Significantly Increased vs. H/R |

| H/R + SA | 1 | Significantly Decreased vs. H/R | Significantly Increased vs. H/R | Significantly Increased vs. H/R |

Data are summarized from graphical representations in the cited literature.[1]

Table 4: Effect of Sanguinarine on Nrf2/NLRP3 Pathway Proteins in H9c2 Cells after H/R Injury

| Treatment Group | Concentration (µM) | Keap1 Expression | Nrf2 Expression | NLRP3 Expression | Cleaved Caspase-1 Expression |

| Control | - | Normal | Normal | Normal | Low |

| H/R | - | Increased | Decreased | Increased | Increased |

| H/R + SA | 0.25 - 1 | Decreased vs. H/R | Increased vs. H/R | Decreased vs. H/R | Decreased vs. H/R |

Data are summarized from graphical representations in the cited literature.[1]

Experimental Protocols

H9c2 Cell Culture and Hypoxia/Reoxygenation (H/R) Model

This protocol describes the establishment of an in vitro model of myocardial ischemia/reperfusion injury using H9c2 cells.

Materials:

-

H9c2 rat cardiomyoblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hypoxia chamber (e.g., modular incubator chamber)

-

Gas mixture for hypoxia: 95% N₂, 5% CO₂

-

Standard cell culture incubator: 95% air, 5% CO₂, 37°C

Protocol:

-

Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard cell culture incubator.

-

Seeding: Seed H9c2 cells into appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach 70-80% confluency.

-

Sanguinarine Pre-treatment (if applicable): Treat the cells with desired concentrations of Sanguinarine (e.g., 0.25, 0.5, 1 µM) for a specified duration before inducing hypoxia. A vehicle control (e.g., DMSO) should be included.

-

Hypoxia Induction: Replace the culture medium with serum-free DMEM. Place the culture plates into a hypoxia chamber. Flush the chamber with the hypoxic gas mixture (95% N₂, 5% CO₂) and seal it. Incubate at 37°C for 6 hours.[1]

-

Reoxygenation: After the hypoxic period, remove the plates from the chamber. Replace the medium with fresh, complete DMEM (containing FBS). Return the plates to a standard cell culture incubator (95% air, 5% CO₂) for 12 hours.[1]

-

Control Groups:

-

Normoxia Control: Cells cultured in complete medium under standard incubator conditions for the entire duration of the experiment.

-

H/R Control: Cells subjected to the H/R protocol without any Sanguinarine treatment.

-

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed H9c2 cells in a 96-well plate and subject them to the H/R protocol as described above.

-

After the reoxygenation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the cell culture incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the normoxia control group.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

After the H/R protocol, collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

6-well plates

Protocol:

-

Perform the H/R protocol in 6-well plates.

-

After reoxygenation, harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

Measurement of Inflammatory Cytokines (ELISA)

This protocol is for quantifying the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

Materials:

-

ELISA kits for rat TNF-α, IL-1β, and IL-6

-

Microplate reader

Protocol:

-

Collect the cell culture supernatant after the H/R protocol.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the Nrf2/NLRP3 pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (Keap1, Nrf2, NLRP3, Cleaved Caspase-1, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After the H/R protocol, lyse the cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Caption: Sanguinarine's protective mechanism in H/R injury.

Caption: Experimental workflow for Sanguinarine in H/R injury model.

References

- 1. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Nrf2 Activation by Saprirearine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for researchers to measure the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in response to the investigational compound, Saprirearine. Detailed protocols for key experimental assays, including Western Blotting, Quantitative Real-Time PCR (qPCR), and Luciferase Reporter Assays, are presented. Additionally, this guide includes structured data presentation tables and visual diagrams of the signaling pathway and experimental workflows to facilitate understanding and implementation.

Introduction to the Nrf2 Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Upon exposure to inducers, such as this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[3] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][3] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.[5][6] Activation of the Nrf2 pathway is a key therapeutic strategy for a variety of diseases associated with oxidative stress and inflammation.[7][8]

Measuring Nrf2 Activation: An Overview

Several robust methods can be employed to quantify the activation of the Nrf2 pathway by this compound. The primary approaches involve:

-

Assessing Nrf2 Protein Levels and Localization: Measuring the increase in total Nrf2 protein and its translocation from the cytoplasm to the nucleus.

-

Quantifying Nrf2 Target Gene Expression: Measuring the upregulation of Nrf2-dependent genes at both the mRNA and protein levels.

-

Determining Nrf2 Transcriptional Activity: Directly measuring the binding of Nrf2 to the ARE sequence.

This guide provides detailed protocols for the most common and effective assays in each of these categories.

Data Presentation

The following table provides a template for summarizing quantitative data obtained from the described experiments.

| Assay | Parameter Measured | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Sulforaphane) |

| Western Blot | Nuclear Nrf2 / Lamin B1 (Fold Change) | 1.0 | e.g., 2.5 ± 0.3 | e.g., 4.8 ± 0.5 | e.g., 5.2 ± 0.4 |

| Cytosolic Nrf2 / GAPDH (Fold Change) | 1.0 | e.g., 1.8 ± 0.2 | e.g., 3.1 ± 0.4 | e.g., 3.5 ± 0.3 | |

| HO-1 / β-actin (Fold Change) | 1.0 | e.g., 3.2 ± 0.4 | e.g., 6.5 ± 0.7 | e.g., 7.1 ± 0.6 | |

| NQO1 / β-actin (Fold Change) | 1.0 | e.g., 2.8 ± 0.3 | e.g., 5.9 ± 0.6 | e.g., 6.3 ± 0.5 | |

| qPCR | HMOX1 mRNA (Fold Change) | 1.0 | e.g., 5.1 ± 0.6 | e.g., 12.3 ± 1.1 | e.g., 14.5 ± 1.3 |

| NFE2L2 mRNA (Fold Change) | 1.0 | e.g., 1.2 ± 0.1 | e.g., 1.5 ± 0.2 | e.g., 1.6 ± 0.2 | |

| NQO1 mRNA (Fold Change) | 1.0 | e.g., 4.5 ± 0.5 | e.g., 10.8 ± 0.9 | e.g., 11.9 ± 1.0 | |

| Luciferase Assay | Relative Luciferase Units (RLU) | 1.0 | e.g., 3.8 ± 0.4 | e.g., 8.2 ± 0.7 | e.g., 9.5 ± 0.8 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: The Nrf2 signaling pathway activated by this compound.

Caption: Experimental workflow for measuring Nrf2 activation.

Experimental Protocols

Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

This protocol allows for the semi-quantitative determination of protein levels.

a. Cell Lysis and Protein Extraction

-

Culture cells (e.g., HepG2, HaCaT) to 80-90% confluency in 6-well plates.

-

Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., 10 µM sulforaphane) for the desired time (e.g., 6-24 hours).

-

Wash cells twice with ice-cold PBS.

-

For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit following the manufacturer's instructions.[9]

-

Determine protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-Nrf2 (for total and nuclear Nrf2)[10]

-

Rabbit anti-HO-1

-

Rabbit anti-NQO1

-

Mouse anti-β-actin or anti-GAPDH (loading control for total/cytoplasmic lysates)

-

Rabbit anti-Lamin B1 (loading control for nuclear lysates)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using image analysis software (e.g., ImageJ). Normalize Nrf2, HO-1, and NQO1 to the respective loading controls.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene mRNA Expression

This protocol quantifies the relative mRNA expression of Nrf2 target genes.

a. RNA Extraction and cDNA Synthesis

-

Culture and treat cells as described in the Western Blot protocol (typically for a shorter duration, e.g., 4-8 hours).

-

Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

b. qPCR Reaction

-

Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH or ACTB).[11][12]

-

Perform qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[13][14]

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity

This assay directly measures the transcriptional activity of Nrf2.[15][16]

a. Cell Transfection and Treatment

-

Seed cells (e.g., HEK293T, HepG2) in a 24- or 96-well plate.

-

Co-transfect cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[17][18]

-

Allow cells to recover for 24 hours post-transfection.

-

Treat cells with this compound, vehicle, and a positive control for 16-24 hours.

b. Luciferase Activity Measurement

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure firefly and Renilla luciferase activity sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Express the results as fold induction over the vehicle-treated control.

Conclusion

The protocols outlined in this document provide a robust framework for the detailed investigation of this compound-mediated Nrf2 activation. By employing a combination of Western blotting, qPCR, and reporter gene assays, researchers can obtain comprehensive and quantitative data on the effects of this compound on the Nrf2 signaling pathway. This information is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.

References

- 1. hololifecenter.com [hololifecenter.com]

- 2. Nrf2 signaling pathway: Pivotal roles in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 5. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of Nrf2 and its related natural regulators in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. origene.com [origene.com]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. amsbio.com [amsbio.com]

Application Notes and Protocols for In Vivo Studies of Sanguinarine

Disclaimer: The initial query for "Saprirearine" did not yield specific results. Based on the similarity in name and the context of the request, this document provides information on Sanguinarine . Sanguinarine is a well-researched benzophenanthridine alkaloid with a variety of documented biological activities.

Introduction

Sanguinarine is a natural compound primarily extracted from the root of Sanguinaria canadensis (bloodroot) and other poppy-fumaria family plants.[1] It exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[2] These properties make Sanguinarine a compound of interest for in vivo research in various fields, including pharmacology, toxicology, and drug development.

This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the pharmacokinetic profile and therapeutic efficacy of Sanguinarine.

Mechanism of Action

Sanguinarine's biological effects are multifaceted and involve the modulation of several signaling pathways. While the complete picture is still under investigation, key mechanisms include:

-

Intercalation with DNA and RNA: Sanguinarine can intercalate with nucleic acids, leading to cell cycle arrest and apoptosis.

-

Inhibition of Enzymes: It is known to inhibit various enzymes, including those involved in inflammatory processes and cell signaling.

-

Modulation of Signaling Pathways: Sanguinarine has been shown to affect critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell proliferation, and survival.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sanguinarine in Pigs

| Parameter | Intramuscular (i.m.) Administration | Oral (p.o.) Administration (Single Dose) | Oral (p.o.) Administration (Multiple Doses) |

| Sanguinarine (SA) | |||

| Cmax (ng/mL) | 30.16 ± 5.85 | 3.41 ± 0.36 | - |

| Tmax (hr) | 0.25 | 2.75 ± 0.27 | - |

| T1/2 (hr) | - | 2.33 ± 0.11 | - |

| Average Steady-State Conc. (Css, ng/mL) | - | - | 3.03 ± 0.39 |

| Accumulation Index | - | - | 1.21 |

| Dihydrosanguinarine (DHSA) | |||

| Cmax (ng/mL) | 5.61 ± 0.73 | 2.41 ± 0.24 | - |

| Tmax (hr) | 0.25 | 2.75 ± 0.27 | - |

| T1/2 (hr) | - | 2.20 ± 0.12 | - |

| Average Steady-State Conc. (Css, ng/mL) | - | - | 1.42 ± 0.20 |

| Accumulation Index | - | - | 1.11 |

Data extracted from a pharmacokinetic study in pigs.[3][4]

Table 2: Pharmacokinetic Parameters of Sanguinarine in Rats

| Parameter | Value |

| Tmax (hr) | 0.5 |

| Vz/F (L/kg) | 134 |

| CL (L/h/kg) | 30 |

| Bioavailability | Low |

| Intestinal Absorption | Substrate of P-gp |

Data from a study in rats, highlighting rapid absorption and metabolism.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis of Sanguinarine

Objective: To determine the pharmacokinetic profile of Sanguinarine in a rodent model (e.g., Sprague-Dawley rats).

Materials:

-

Sanguinarine chloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Gavage needles

-

Syringes and needles for intravenous administration (optional)

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Dosing:

-

Oral (p.o.) Administration: Prepare a suspension of Sanguinarine in the vehicle at the desired concentration. Administer a single dose to the rats via oral gavage.

-

Intravenous (i.v.) Administration (for bioavailability calculation): Prepare a sterile solution of Sanguinarine. Administer a single dose via the tail vein.

-

-

Blood Sampling:

-